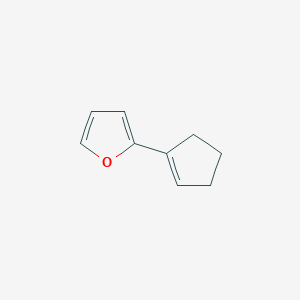

Furan, 2-(1-cyclopenten-1-yl)-

Beschreibung

The Significance of Furan (B31954) and Cyclopentene (B43876) Structural Motifs in Contemporary Organic Synthesis

The furan and cyclopentene moieties are foundational structural motifs in modern organic chemistry, each contributing significantly to the fields of natural product synthesis, medicine, and materials science.

Furan: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com This structure is a prevalent core in a vast array of natural products found in plants, algae, and microorganisms. rsc.orgtubitak.gov.tr Its aromaticity, though less stable than benzene, allows for diverse chemical transformations, making it a versatile building block in organic synthesis. numberanalytics.com Furan derivatives are crucial intermediates for creating complex molecular architectures and are integral components of pharmaceuticals, agrochemicals, and advanced materials such as polymers and organic semiconductors. numberanalytics.comtubitak.gov.trbohrium.com Their utility extends to the development of photoinitiators for polymerization under visible light, highlighting their role in greener chemical processes. mdpi.com

Cyclopentene: The cyclopentene ring is a five-membered carbocycle with a single double bond. fiveable.me This motif is a privileged structure found in numerous natural products, pharmaceuticals, and other functional molecules. rsc.org The presence of the carbon-carbon double bond makes cyclopentene a valuable participant in a variety of chemical reactions, including olefin metathesis polymerization and intramolecular cyclizations for constructing complex polycyclic systems. fiveable.mersc.org The cyclopentenone subunit, in particular, is a key feature in many biologically active natural products like prostaglandins (B1171923) and aflatoxins. wikipedia.org The cyclopentene scaffold is also considered an appealing bioisostere of proline in medicinal chemistry. royalsocietypublishing.org

Contextualizing 2-(1-Cyclopenten-1-yl)furan within Heterocyclic and Alicyclic Compound Research

The compound 2-(1-Cyclopenten-1-yl)furan occupies a unique space that bridges heterocyclic and alicyclic chemistry. As a furan derivative, it belongs to the class of heteroaromatic compounds, which are a major focus of research due to their wide-ranging biological activities and applications in materials science. tubitak.gov.trbohrium.com The development of efficient synthetic methods for polysubstituted furans is a persistent goal in organic chemistry. rsc.orgresearchgate.net

Historical Overview of Research Pertaining to Furan-Cyclopentene Systems

The synthesis of molecules containing furan and cyclopentene rings has evolved through the development of distinct synthetic strategies for each component, which were later combined.

Historically, the synthesis of the furan ring was dominated by classical methods such as the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, which uses α-haloketones and β-dicarbonyl compounds. rsc.orgrsc.org Over the past few decades, numerous transition-metal-catalyzed methods have emerged, providing more efficient and versatile routes to substituted furans. rsc.orgorganic-chemistry.org

The synthesis of the cyclopentenone core, a close relative of the cyclopentene motif, has been achieved through various named reactions. These include the Nazarov cyclization of divinyl ketones and the Pauson-Khand reaction, which combines an alkene, an alkyne, and carbon monoxide. wikipedia.org A particularly relevant transformation is the Piancatelli rearrangement, discovered in the early 1970s, which is an acid-catalyzed rearrangement of furfuryl alcohols into 4-hydroxycyclopentenone derivatives. vulcanchem.comfrontiersin.org This reaction provides a direct synthetic link from furan-based starting materials to cyclopentenone structures.

Research into systems that directly combine furan and cyclopentene moieties includes the Diels-Alder reaction. The reaction between furan (as the diene) and a cyclopentene-based dienophile, such as cyclopentene-1,4-dione, has been explored as a pathway to create complex polycyclic systems that can serve as precursors to functionalized cyclopentenoids. ru.nl While direct spectroscopic data for 2-(1-cyclopenten-1-yl)furan is limited, analogous furan derivatives show characteristic NMR signals for furanic protons (δ 6.2–7.4 ppm) and cyclopentenyl methylene (B1212753) groups (δ 1.8–2.1 ppm), along with typical IR stretching frequencies for the C-O-C bond in furan (~880 cm⁻¹) and the C=C bond in cyclopentene (~1458 cm⁻¹). vulcanchem.com

| Ring System | Key Historical Synthetic Methods |

| Furan | Paal–Knorr Synthesis, Feist–Benary Synthesis, Metal-Catalyzed Cyclizations rsc.orgrsc.org |

| Cyclopentene/Cyclopentenone | Nazarov Cyclization, Pauson–Khand Reaction, Ring-Closing Metathesis, Piancatelli Rearrangement vulcanchem.comwikipedia.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(cyclopenten-1-yl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-5-8(4-1)9-6-3-7-10-9/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQSHVHRBJJNDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342767 | |

| Record name | Furan, 2-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-78-4 | |

| Record name | Furan, 2-(1-cyclopenten-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 1 Cyclopenten 1 Yl Furan

Strategic Approaches Utilizing Ring Transformations and Rearrangements

Ring transformations and rearrangement reactions present elegant and effective routes for assembling the target molecule, frequently commencing with easily obtainable precursors. These methods are notable for their capacity to form intricate carbocyclic structures in a single, atom-efficient step.

The Piancatelli rearrangement is a potent acid-catalyzed conversion of 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. nih.govchim.it While the traditional Piancatelli rearrangement yields a cyclopentenone, strategic adjustments to this reaction can be adapted for the synthesis of 2-(1-cyclopenten-1-yl)furan. nih.gov The core of this approach involves generating a key intermediate, a stabilized furfuryl cation, which then undergoes a 4π-conrotatory electrocyclization. escholarship.org Subsequent steps are necessary to deoxygenate and isomerize the initial cyclopentenone product to form the desired 2-(1-cyclopenten-1-yl)furan. The adaptability of the starting 2-furylcarbinols permits the introduction of different substituents on both the furan (B31954) and the carbinol carbon, lending a degree of modularity to the synthesis.

Acid-catalyzed cyclization offers a direct route to the cyclopentenylfuran core. This method typically employs a precursor that contains both the furan nucleus and a side chain suitable for cyclization. For example, a 2-furyl-substituted alcohol or alkene can be treated with a strong acid to prompt an intramolecular Friedel-Crafts-type alkylation on the furan ring. The resulting cyclic intermediate, often a cyclopentanone (B42830) or cyclopentenol (B8032323) derivative fused to the furan, would then need further reductive steps to remove the oxygen functionality and introduce the double bond at the desired position. The selection of the reducing agent and reaction conditions is vital for controlling the regioselectivity of the double bond formation, to ensure the creation of the 1-cyclopenten-1-yl isomer.

The effectiveness and selectivity of the Piancatelli rearrangement can be greatly affected by the choice of catalyst. escholarship.org While conventional Brønsted or Lewis acids can be used, modern catalytic systems, especially lanthanide trifluoromethanesulfonates, have proven to be highly efficient in promoting this transformation. escholarship.org Dysprosium(III) trifluoromethanesulfonate (B1224126) (Dy(OTf)₃) is a prime example. escholarship.orgnih.govscispace.com Its potent Lewis acidity and oxophilicity facilitate the initial formation of the crucial furfuryl cation intermediate from the 2-furylcarbinol. nih.govacs.org Moreover, Dy(OTf)₃ can be used in catalytic quantities, is relatively water-tolerant, and can be recycled, rendering the process more environmentally friendly and economical. escholarship.org The application of such catalysts can result in increased yields, shorter reaction times, and milder reaction conditions in comparison to stoichiometric acid promoters. escholarship.org

Table 1: Comparison of Catalytic Systems in Piancatelli-Type Rearrangements

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids (e.g., H₂SO₄, HCl) | Stoichiometric amounts, often harsh conditions | Readily available, low cost | Often leads to side products, difficult to control, not environmentally friendly. escholarship.org |

| Traditional Lewis Acids (e.g., AlCl₃, FeCl₃) | Stoichiometric amounts, anhydrous conditions required | High catalytic activity | Moisture sensitive, can lead to decomposition of starting materials. escholarship.org |

| Lanthanide Triflates (e.g., Dy(OTf)₃, Yb(OTf)₃) | Catalytic amounts, milder conditions, often tolerant to water | High yields, high selectivity, recyclable, environmentally benign. escholarship.org | Higher initial cost compared to traditional acids. |

Acid-Catalyzed Cyclization and Subsequent Reductive Pathways

Cross-Coupling Strategies and Carbon-Carbon Bond Formation

Modern cross-coupling reactions offer a robust and versatile arsenal (B13267) for forging carbon-carbon bonds, presenting a direct and adaptable route for the synthesis of 2-(1-cyclopenten-1-yl)furan. libretexts.org These techniques typically involve the coupling of a furan-containing organometallic reagent with a cyclopentenyl halide or triflate, or the reverse.

The coupling of a Grignard reagent with an appropriate electrophile is a classic and dependable method for C-C bond formation. nih.gov For the synthesis of 2-(1-cyclopenten-1-yl)furan, two main pathways are conceivable. The first entails preparing 2-furylmagnesium bromide (a Grignard reagent from 2-bromofuran) and its subsequent reaction with 1-bromocyclopentene in the presence of a suitable catalyst, usually a nickel or palladium complex. arkat-usa.org The second, and often more practical, route involves the reaction of cyclopentenylmagnesium bromide with 2-bromofuran (B1272941) under similar catalytic conditions. The success of these reactions depends on the precise control of reaction parameters to minimize side reactions like the homocoupling of the Grignard reagent.

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis due to their high efficiency, tolerance of various functional groups, and wide-ranging applicability. libretexts.orglumenlearning.commdpi.comrsc.org Several of these well-known reactions are suitable for synthesizing 2-(1-cyclopenten-1-yl)furan.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. fishersci.co.uknih.gov For the target molecule, this would typically involve the reaction of 2-furylboronic acid or its esters with 1-bromocyclopentene, or conversely, cyclopentenylboronic acid with 2-bromofuran, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The Suzuki coupling is recognized for its mild reaction conditions and the low toxicity of its boron-containing reagents. fishersci.co.uk

Sonogashira Coupling: While primarily used for forming C(sp)-C(sp²) bonds to create alkynes, a modified Sonogashira coupling can be employed. sioc-journal.cn A Sonogashira coupling of 2-ethynylfuran (B98707) with a cyclopentenyl halide would produce a furan-substituted cyclopentenyl acetylene. nih.gov Subsequent partial hydrogenation of the triple bond would then yield the desired 2-(1-cyclopenten-1-yl)furan. acs.org Careful selection of the hydrogenation catalyst (e.g., Lindlar's catalyst) is essential to prevent over-reduction to the fully saturated cyclopentylfuran.

Negishi Coupling: The Negishi coupling uses an organozinc reagent, which is generally more reactive than its organoboron or organotin counterparts. rsc.orgwikipedia.org The synthesis would involve the reaction of a 2-furylzinc halide with 1-bromocyclopentene or cyclopentenylzinc halide with 2-bromofuran, catalyzed by a palladium or nickel complex. ajol.infonih.gov The increased reactivity of the organozinc reagent often permits faster reactions and can be beneficial for coupling sterically hindered substrates. rsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 2-(1-Cyclopenten-1-yl)furan Synthesis

| Coupling Reaction | Furan-Containing Reagent | Cyclopentenyl Reagent | Typical Catalyst/Base | Key Advantages |

|---|---|---|---|---|

| Suzuki | 2-Furylboronic acid/ester | 1-Bromocyclopentene | Pd(PPh₃)₄ / Na₂CO₃ | Mild conditions, low toxicity of reagents. fishersci.co.uk |

| Sonogashira (modified) | 2-Ethynylfuran | 1-Bromocyclopentene | PdCl₂(PPh₃)₂/CuI / Et₃N | Access to acetylenic intermediate for further functionalization. sioc-journal.cn |

| Negishi | 2-Furylzinc halide | 1-Bromocyclopentene | Pd(PPh₃)₄ | High reactivity, good for sterically hindered substrates. rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-(1-Cyclopenten-1-yl)furan |

| 2-Furylcarbinol |

| 4-Hydroxycyclopentenone |

| Dysprosium(III) trifluoromethanesulfonate |

| 2-Furylmagnesium bromide |

| 1-Bromocyclopentene |

| Cyclopentenylmagnesium bromide |

| 2-Bromofuran |

| 2-Furylboronic acid |

| Cyclopentenylboronic acid |

| 2-Ethynylfuran |

| Lindlar's catalyst |

| 2-Furylzinc halide |

| Cyclopentenylzinc halide |

| Palladium(II) chloride |

| Triphenylphosphine |

| Copper(I) iodide |

| Triethylamine |

| Sodium carbonate |

Olefination Reactions for Introducing the Cyclopentenyl Moiety

Olefination reactions represent a cornerstone of carbon-carbon double bond formation in organic synthesis. These methods are pivotal for coupling a furan nucleus with a cyclopentenyl group. The choice of olefination strategy often depends on the available starting materials and the desired stereochemical outcome. Key approaches include the Wittig reaction and its variants, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. researchgate.netthieme-connect.com

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. To synthesize 2-(1-cyclopenten-1-yl)furan, this could involve the reaction of cyclopentanone with a 2-furfuryl-derived phosphonium ylide or, conversely, the reaction of 2-furaldehyde with a cyclopentylidenephosphorane.

The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification of the Wittig reaction, employs a phosphonate (B1237965) carbanion. thieme-connect.com This method is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes, and the water-soluble nature of the phosphate (B84403) byproduct simplifies purification. The synthesis of 2-(1-alkenyl)furans can be achieved through reactions involving 2-(phosphorylmethyl)furan. oup.com For the target molecule, this would involve reacting the carbanion generated from diethyl (furan-2-ylmethyl)phosphonate with cyclopentanone.

The Peterson olefination uses an α-silylcarbanion which reacts with a carbonyl compound to form a β-hydroxysilane intermediate. organic-chemistry.org This intermediate can be isolated, and subsequent elimination under acidic or basic conditions yields the alkene. A key advantage is that the stereochemical outcome can be controlled by choosing the elimination conditions, as acidic and basic eliminations proceed via different stereospecific pathways (anti- and syn-elimination, respectively). organic-chemistry.org

Another powerful method is the Julia olefination , which involves the reaction of a phenyl sulfone carbanion with an aldehyde, followed by reductive elimination of the resulting β-hydroxy sulfone derivative. This method is particularly useful for synthesizing sterically hindered or complex olefins. rsc.org

| Olefination Method | Furan-Containing Reactant | Cyclopentane-Containing Reactant | Key Reagent/Intermediate |

|---|---|---|---|

| Wittig Reaction | 2-Furaldehyde | Cyclopentyltriphenylphosphonium bromide | Phosphonium Ylide |

| Horner-Wadsworth-Emmons (HWE) | Cyclopentanone | Diethyl (furan-2-ylmethyl)phosphonate | Phosphonate Carbanion |

| Peterson Olefination | 2-Furaldehyde | (Cyclopentyl)trimethylsilane | α-Silylcarbanion |

| Julia Olefination | 2-Furaldehyde | Cyclopentyl phenyl sulfone | Sulfone Carbanion |

Chemo-, Regio-, and Stereoselective Synthesis of Furan-Cyclopentene Adducts

Achieving high levels of selectivity is a critical challenge in the synthesis of complex molecules like 2-(1-cyclopenten-1-yl)furan. The furan ring itself is susceptible to undesired side reactions, such as oxidation or acid-catalyzed polymerization, which necessitates careful control of reaction conditions (chemoselectivity). thieme-connect.com Furthermore, the formation of the correct constitutional isomer (regioselectivity) and spatial arrangement of atoms (stereoselectivity) is paramount.

Chemoselectivity involves differentiating between multiple reactive sites. For instance, in a molecule containing both an aldehyde and another sensitive functional group, the olefination reagents must react exclusively with the carbonyl group without affecting the furan ring.

Regioselectivity pertains to the control of isomer formation, particularly the position of the newly formed double bond. In syntheses that proceed via an addition-elimination mechanism, the regiochemical outcome is determined by which proton is removed in the elimination step. Modern cross-coupling reactions offer powerful tools for regiocontrol. The Heck–Matsuda reaction, for example, can be used for the diastereoselective arylation of cyclopentenes, demonstrating precise control over the position of the new carbon-carbon bond. acs.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of 2-(1-cyclopenten-1-yl)furan, this primarily relates to controlling the geometry (E/Z) of the exocyclic double bond if substituents were present. HWE modifications, such as the Still-Gennari olefination, allow for the selective synthesis of (Z)-alkenes. For constructing the cyclopentene (B43876) ring itself with high stereocontrol, annulation reactions are particularly effective. Phosphine-catalyzed (3+2) annulation reactions between allenoates and electron-deficient alkenes can produce highly substituted cyclopentene derivatives with excellent regio-, diastereo-, and enantioselectivities. rsc.org Another relevant strategy is the Diels-Alder reaction between a furan derivative and a suitable dienophile to form a bridged adduct, which can then be converted to the desired cyclopentene structure. The reactivity in these cycloadditions is often higher for five-membered ring dienophiles like cyclopentenone compared to six-membered ones. acs.org

| Reaction Type | Selectivity Goal | Key Principle / Method | Potential Application |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Stereoselectivity (E/Z) | Use of modified phosphonates (e.g., Still-Gennari for Z-alkenes). | Controlling double bond geometry in substituted analogs. |

| Heck-Matsuda Reaction | Regio- & Diastereoselectivity | Substrate-directable cross-coupling. acs.org | Direct C-H functionalization of furan with a cyclopentenyl partner. |

| Diels-Alder Reaction | Diastereoselectivity | Cycloaddition of a furan with a cyclopentene-based dienophile. acs.org | Formation of a bicyclic intermediate en route to the target adduct. |

| (3+2) Annulation | Regio- & Enantioselectivity | Chiral phosphine (B1218219) catalysis. rsc.org | Asymmetric synthesis of chiral cyclopentene-fused structures. |

Green Chemistry Principles and Sustainable Synthetic Routes for 2-(1-Cyclopenten-1-yl)furan

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of renewable feedstocks, minimizing waste, and employing environmentally benign processes. Furan derivatives are at the forefront of this shift, as furfural (B47365), their parent compound, is a key platform chemical readily produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. chim.itresearchgate.net

A highly significant sustainable route for the synthesis of the cyclopentenone core involves the Piancatelli rearrangement . This acid-catalyzed reaction transforms 2-furylcarbinols, which can be synthesized from furfural, into 4-hydroxycyclopentenones. nih.govinnosyn.comacs.org This rearrangement provides a powerful and atom-economical pathway from biomass-derived materials to a key synthetic intermediate for the target molecule. For example, a three-step route to ethylcyclopentane (B167899) from furfural has been demonstrated, proceeding through a 1-(furan-2-yl)propan-1-ol intermediate that undergoes the Piancatelli rearrangement. nih.govacs.org

Once the substituted cyclopentenone is formed, it can be converted to 2-(1-cyclopenten-1-yl)furan through various transformations. This could involve dehydration to form a cyclopentadienone, followed by a selective reduction, or conversion of the ketone to an enol triflate for subsequent cross-coupling with a furan-based organometallic reagent.

The application of green chemistry principles also extends to the choice of catalysts and solvents. Research focuses on replacing toxic heavy metals and stoichiometric reagents with recyclable heterogeneous catalysts. rsc.org For instance, solid acid catalysts like Al-SBA-15 have been shown to be effective and reusable in transformations of furan-based compounds. rsc.org The use of water or other sustainable solvents, where possible, further enhances the green credentials of a synthetic pathway. ucl.ac.uk

| Green Strategy | Description | Example Reaction |

|---|---|---|

| Renewable Feedstock | Utilizing biomass-derived starting materials instead of petrochemicals. | Synthesis from furfural, derived from hemicellulose. chim.itresearchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Piancatelli rearrangement of a 2-furylcarbinol to a cyclopentenone. innosyn.comacs.org |

| Benign Solvents | Using environmentally friendly solvents like water or minimizing solvent use. | Aqueous reaction conditions for certain steps. ucl.ac.uk |

| Catalysis | Employing recyclable and non-toxic catalysts to reduce waste and improve efficiency. | Use of solid acid catalysts like Al-SBA-15 for furan transformations. rsc.org |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 1 Cyclopenten 1 Yl Furan

Reactivity of the Furan (B31954) Ring System

The furan ring in 2-(1-cyclopenten-1-yl)furan is an electron-rich aromatic heterocycle, which makes it susceptible to electrophilic attack and an active participant in cycloaddition reactions. chemenu.com

Due to the electron-donating effect of the oxygen atom, the furan ring readily undergoes electrophilic aromatic substitution. chemenu.com These reactions, such as nitration and sulfonation, preferentially occur at the 5-position (the α-position) of the furan moiety. This regioselectivity is attributed to the steric hindrance imposed by the bulky 1-cyclopenten-1-yl group at the 2-position. vulcanchem.com

While furan itself is generally resistant to nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups on the ring can facilitate such reactions. However, for 2-(1-cyclopenten-1-yl)furan, electrophilic substitution pathways are the predominant mode of reaction for the furan ring.

The furan ring can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, with various dienophiles. wikipedia.org This reaction is a powerful tool for the construction of six-membered rings and has been widely applied in the synthesis of complex molecules. wikipedia.orgsciforum.netmdpi.com For 2-substituted furans, the cycloaddition can lead to the formation of a 7-oxanorbornene framework. sciforum.netmdpi.com

The stereoselectivity of the Diels-Alder reaction with substituted furans, such as the formation of endo and exo isomers, is an important consideration. sciforum.netmdpi.com Studies on various 2-substituted furans have shown that reaction conditions, including the use of high pressure or microwave irradiation, can influence the outcome and selectivity of the cycloaddition. sciforum.netmdpi.com For instance, in the reaction of 2-substituted furans with dienophiles like N-phenylmaleimide (NPMI) and maleic anhydride, mixtures of endo and exo isomers are often produced. sciforum.netmdpi.com

| Diene | Dienophile | Method | Conversion (%) | Isolated Yield (%) | endo/exo Ratio |

| Furfuryl derivatives | NPMI or MA | High Pressure | Good | Good | Mixture |

| Furfuryl derivatives | NPMI or MA | Microwave | Good | Good | Mixture |

This table presents generalized findings on the reactivity of furan derivatives in Diels-Alder reactions. sciforum.netmdpi.com NPMI: N-phenylmaleimide; MA: Maleic anhydride.

The furan ring is susceptible to oxidative transformations. thieme-connect.com Oxidation of furan derivatives can lead to a variety of useful intermediates, such as hydroxybutenolides and unsaturated 1,4-dicarbonyl compounds. thieme-connect.com For example, photooxidation of furan derivatives in the presence of a sensitizer (B1316253) like Rose Bengal can yield endoperoxides, which can then be rearranged to other functionalized products. thieme-connect.combeilstein-journals.org

The reduction of the furan ring can also be achieved, typically through catalytic hydrogenation. This process can lead to the corresponding tetrahydrofuran (B95107) derivative, although the conditions required can sometimes also affect other functional groups within the molecule.

Diels-Alder and Related Cycloaddition Reactions of the Furan Diene

Reactivity of the 1-Cyclopenten-1-yl Moiety

The 1-cyclopenten-1-yl group introduces reactivity associated with a carbon-carbon double bond, including addition reactions and functionalization at the allylic and vinylic positions.

The double bond in the cyclopentene (B43876) ring is susceptible to a variety of addition reactions. The stereochemistry of these additions is a key aspect, often influenced by the steric bulk of the adjacent furan ring and the reagents used. For instance, 1,3-dipolar cycloadditions to cyclopentenone systems, a related structure, have been shown to be highly stereoselective. tandfonline.com The presence of a directing group on the cyclopentene ring can control the facial selectivity of the addition. tandfonline.com

The cyclopentene moiety offers sites for both allylic and vinylic functionalization. Allylic C-H functionalization, often catalyzed by transition metals like palladium, rhodium, or iridium, provides a direct method for introducing new functional groups at the position adjacent to the double bond. rsc.orgwixsite.com This avoids the need for pre-functionalized substrates. rsc.org

Vinylic functionalization involves reactions directly at the carbons of the double bond. rsc.org These can include Heck-type reactions or the formation of vinyl radicals, which are highly reactive intermediates that can participate in a variety of transformations. rsc.org

Ring-Opening and Ring-Expansion Reactions of the Cyclopentene Ring

The cyclopentene ring in 2-(1-cyclopenten-1-yl)furan, while relatively stable, can undergo specific ring-opening and ring-expansion reactions under appropriate catalytic conditions. These transformations are crucial for synthesizing novel acyclic or larger cyclic structures.

Ring-Opening Metathesis (ROM): The double bond of the cyclopentene moiety is susceptible to ring-opening metathesis (ROM) and ring-opening cross-metathesis (ROCM). Although cyclopentene is a low-strain cycloolefin, its polymerization (ROMP) or cross-metathesis with other olefins can be achieved using highly active ruthenium-based catalysts, such as Grubbs' catalysts. caltech.edumdpi.com For 2-(1-cyclopenten-1-yl)furan, a hypothetical ROCM reaction with an alkene (R-CH=CH-R) would cleave the cyclopentene ring to yield a functionalized diene tethered to the furan ring. The efficiency of such reactions with five-membered rings often requires the use of electron-deficient cross-partners. caltech.edu A tandem Lewis acid-catalyzed ring cleavage followed by a ring-closing olefin metathesis has also been demonstrated as a viable strategy for forming functionalized cyclopentenes from furan derivatives, highlighting the utility of metathesis in these systems. nih.gov

Ring Expansion Reactions: While direct ring-expansion examples for 2-(1-cyclopenten-1-yl)furan are not extensively documented, analogous transformations in related cyclopentane (B165970) systems suggest potential pathways. For instance, cyclopentane rings containing a 1,4-diketone moiety can undergo ring expansion with primary amines to form eight-membered azocine (B12641756) rings. This suggests that if the cyclopentene ring of the target molecule were to be functionalized to a suitable diketone, similar expansions could be envisioned.

| Reaction Type | Reagents/Catalyst | Potential Product | Ref. |

| Ring-Opening Cross-Metathesis (ROCM) | Grubbs' Catalyst, Alkene | Furan-substituted acyclic diene | caltech.edu, mdpi.com |

| Tandem Ring-Opening/Metathesis | Lewis Acid, Grubbs' Catalyst | Functionalized cyclopentenes | nih.gov |

Intermolecular and Intramolecular Rearrangements Involving Both Moieties

The conjugated system formed by the furan and cyclopentene rings facilitates a variety of rearrangement reactions, most notably the Piancatelli rearrangement, which involves a transformation of the furan ring into a cyclopentenone structure.

Piancatelli Rearrangement: This acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgresearchgate.net While 2-(1-cyclopenten-1-yl)furan itself is not the direct substrate, its synthetic precursors often are. The synthesis of the title compound can involve the Piancatelli rearrangement of a corresponding furyl carbinol, which undergoes acid-catalyzed hydrolysis and a 4π-electrocyclization, similar to the Nazarov cyclization, to form a cyclopentenone intermediate. wikipedia.orgvulcanchem.com This rearrangement is a powerful tool in natural product synthesis. wikipedia.org The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which facilitates a ring-opening to a pentadienyl carbocation, followed by a conrotatory 4π-electrocyclic ring closure. wikipedia.orgclockss.org

Intramolecular Cyclization: Analogous systems demonstrate the potential for intramolecular cyclization reactions. For example, 2-alkynylphenols can undergo electrochemical oxidative intramolecular cyclization to produce substituted benzo[b]furan derivatives. nih.govfrontiersin.org This suggests that if the cyclopentene ring of 2-(1-cyclopenten-1-yl)furan were functionalized with a suitable group, intramolecular reactions with the furan ring could lead to the formation of new fused heterocyclic systems. For example, furan-2(5H)-ones can undergo intramolecular cyclization to afford furo[3,4-f]isoquinolines. researchgate.net

| Rearrangement/Cyclization | Key Precursor/Substrate | Conditions | Product Type | Ref. |

| Piancatelli Rearrangement | 2-Furylcarbinols | Acid-catalyzed | 4-Hydroxycyclopentenones | wikipedia.org, vulcanchem.com, researchgate.net |

| Intramolecular Cyclization (Analogous) | 2-Alkynylphenols | Electrochemical, Oxidative | Benzo[b]furan derivatives | nih.gov, frontiersin.org |

| Intramolecular Cyclization (Analogous) | Substituted furan-2(5H)-ones | Thermal or Catalytic | Fused isoquinolines | researchgate.net |

Metal-Catalyzed Transformations and Organometallic Interactions

The furan and cyclopentene moieties in 2-(1-cyclopenten-1-yl)furan provide multiple sites for metal-catalyzed transformations, enabling a wide range of functionalizations through the formation of organometallic intermediates.

Organometallic Complex Formation: The furan ring can coordinate to transition metals in various modes, including η¹(C) (sigma-bonded), η²(C=C) (pi-bonded to a double bond), and as a bridging ligand. researchgate.net This coordination activates the furan ring. For example, η²-coordination to a rhenium(I) complex can transform the furan into a 1,3-carbon dipole, which can then undergo [3+2] cycloaddition reactions with Michael acceptors to form new cyclopentene rings. acs.org The cyclopentene double bond can also coordinate to metal centers, facilitating reactions such as metathesis.

Metal-Catalyzed Cross-Coupling Reactions: The furan ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. eie.grmdpi.com These reactions typically require prior functionalization of the furan ring (e.g., halogenation) to introduce a leaving group. However, direct C-H activation and functionalization of furans is also an area of active research. mdpi.com Such methods would allow for the direct attachment of aryl, alkyl, or other functional groups to the furan core of 2-(1-cyclopenten-1-yl)furan, enhancing its molecular complexity. acs.org For instance, palladium-catalyzed Sonogashira coupling of halo-substituted furans with terminal alkynes is a well-established method for C-C bond formation. mdpi.com

Ruthenium-Catalyzed Cyclizations: Ruthenium(II) catalysts have been used for the intramolecular cyclization of vinyl diazoesters to synthesize highly functionalized furans, which can then be converted to other useful structures like butenolides. nih.gov This highlights the utility of metal catalysis in constructing and modifying the furan core itself.

| Transformation Type | Metal Catalyst (Example) | Reaction | Potential Application | Ref. |

| Organometallic Complexation | Rhenium(I) | [3+2] Cycloaddition | Synthesis of new cyclopentenes | acs.org |

| Cross-Coupling | Palladium(0) / Palladium(II) | Suzuki, Sonogashira, Heck | Functionalization of the furan ring | eie.gr, mdpi.com, acs.org |

| Ring-Opening Metathesis | Ruthenium (Grubbs' type) | ROCM of cyclopentene ring | Synthesis of acyclic dienes | nih.gov, caltech.edu |

| Intramolecular Cyclization | Ruthenium(II) | Cyclization of vinyl diazoesters | Synthesis of substituted furans | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of 2 1 Cyclopenten 1 Yl Furan

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For 2-(1-cyclopenten-1-yl)furan, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive map of its atomic framework.

Predicted ¹H and ¹³C NMR Data for 2-(1-Cyclopenten-1-yl)furan:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan (B31954) H-3 | ~6.3 | ~110 |

| Furan H-4 | ~6.4 | ~111 |

| Furan H-5 | ~7.4 | ~142 |

| Cyclopentene (B43876) Vinyl H | ~6.1 | ~135 (C=C) |

| Cyclopentene Allylic CH₂ | ~2.5 | ~33 |

| Cyclopentene Homoallylic CH₂ | ~2.0 | ~23 |

| Furan C-2 (quaternary) | - | ~150 |

| Cyclopentene C-1 (quaternary) | - | ~130 (C=C) |

| Note: These are estimated values based on analogous structures and general NMR principles. |

Two-dimensional NMR experiments are crucial for unambiguously assigning the predicted proton and carbon signals and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. Key expected correlations would include the coupling between the furan protons (H-3, H-4, and H-5) and within the cyclopentene ring, specifically between the vinyl proton and the allylic methylene (B1212753) protons, and between the allylic and homoallylic methylene protons. emerypharma.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the furan proton signals would correlate to their respective furan carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton. emerypharma.comlibretexts.org Key HMBC correlations would be observed from the cyclopentene vinyl proton to the furan C-2 and C-3 carbons, and from the furan H-3 proton to the cyclopentene C-1 and C-2 carbons, confirming the connectivity between the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are close to each other, providing insights into the molecule's three-dimensional conformation. rsc.org A NOESY spectrum could reveal the preferred rotational orientation of the furan ring relative to the cyclopentene ring by showing correlations between specific furan and cyclopentene protons.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid phase. While no specific ssNMR studies on crystalline 2-(1-cyclopenten-1-yl)furan have been reported, the technique has been applied to furan-based polymers and resins. researchgate.net For a crystalline form of 2-(1-cyclopenten-1-yl)furan, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell.

Characterize the molecular conformation and packing in the crystal lattice.

Study molecular dynamics, such as the rotation of the furan ring relative to the cyclopentene ring at different temperatures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bond Energy Investigations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Expected Vibrational Frequencies for 2-(1-Cyclopenten-1-yl)furan:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Furan C-H stretch | ~3100-3150 | ~3100-3150 |

| Alkene C-H stretch | ~3050 | ~3050 |

| Alkane C-H stretch | ~2850-2960 | ~2850-2960 |

| C=C stretch (furan & cyclopentene) | ~1500-1650 | ~1500-1650 |

| Furan ring breathing | ~1000-1200 | ~1000-1200 |

| C-O-C stretch (furan) | ~1050-1150 | Weak |

| Note: These are general ranges and the exact frequencies can vary. |

Studies on furan and its derivatives provide a basis for these expected frequencies. researchgate.net The IR spectrum would likely show characteristic peaks for the furan ring C-H and C=C stretching, as well as the C-O-C stretching vibration. The cyclopentene ring would contribute with its own C=C and C-H stretching and bending vibrations. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations of both rings. mjcce.org.mk

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2-(1-cyclopenten-1-yl)furan (C₉H₁₀O), the molecular ion peak [M]⁺ would be expected at m/z 134.

While specific fragmentation data for this compound is not available, analysis of the mass spectra of furan and related compounds suggests potential fragmentation pathways. researchgate.netimreblank.ch The fragmentation of furan itself is complex, often involving ring opening and rearrangement. researchgate.net For 2-(1-cyclopenten-1-yl)furan, likely fragmentation pathways could include:

Loss of a hydrogen atom: to form the [M-H]⁺ ion at m/z 133.

Retro-Diels-Alder reaction: of the cyclopentene ring, leading to the loss of ethene (C₂H₄, 28 Da) or other small fragments.

Cleavage at the bond connecting the two rings: leading to fragments corresponding to the furan moiety (e.g., C₄H₃O⁺, m/z 67) and the cyclopentenyl moiety (e.g., C₅H₇⁺, m/z 67).

Rearrangements and subsequent fragmentations: characteristic of furan-containing compounds.

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structure Determination (of derivatives or co-crystals)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline form. While no crystal structure of 2-(1-cyclopenten-1-yl)furan itself has been published, X-ray crystallography has been used to confirm the structure of derivatives of related compounds, such as cyclopentene derivatives. nsf.govresearchgate.net

If a suitable crystal of 2-(1-cyclopenten-1-yl)furan or a derivative could be obtained, X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation. Electron diffraction has also been used to study the structure of furan in the gas phase. acs.org

Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chiroptical Properties of Enantiomers

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Furan and its simple derivatives typically exhibit a strong absorption band around 200-220 nm, corresponding to a π → π* transition. The conjugation with the cyclopentene double bond in 2-(1-cyclopenten-1-yl)furan would be expected to shift this absorption to a longer wavelength (a bathochromic shift). Studies on other furan derivatives have shown how substituents affect the UV-Vis absorption spectra. mjcce.org.mk

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. hebmu.edu.cn 2-(1-Cyclopenten-1-yl)furan itself is achiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the cyclopentene ring, the resulting enantiomers would be expected to exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative. The chiroptical properties of various chiral furan-containing compounds have been investigated, demonstrating the utility of CD spectroscopy in stereochemical analysis. mdpi.commetu.edu.trrsc.org

Theoretical and Computational Chemistry Studies of 2 1 Cyclopenten 1 Yl Furan

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 2-(1-cyclopenten-1-yl)furan. northwestern.eduresearchgate.net These calculations provide information on the distribution of electrons within the molecule, which in turn dictates its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap generally implies greater stability. researchgate.net For furan (B31954) derivatives, the HOMO is typically located on the furan ring, making it susceptible to electrophilic attack. vulcanchem.com

Electrostatic Potential: The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 2-(1-cyclopenten-1-yl)furan, the furan ring, particularly the oxygen atom and the double bonds, would be expected to show a negative electrostatic potential, highlighting these areas as likely sites for reaction.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Table 1: Calculated Physicochemical and ADMET Properties of 2-(1-Cyclopenten-1-yl)furan

| Property | Value | Probability |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C₉H₁₀O | |

| Molecular Weight | 134.17 g/mol | |

| Topological Polar Surface Area | 13.1 Ų | |

| XlogP | 2.20 | |

| H-Bond Acceptor Count | 1 | |

| H-Bond Donor Count | 0 | |

| Rotatable Bond Count | 1 | |

| ADMET Properties | ||

| Human Intestinal Absorption | + | 99.36% |

| Caco-2 Permeability | + | 95.99% |

| Blood Brain Barrier | + | 82.50% |

| Human Oral Bioavailability | + | 70.00% |

| OATP1B1 Inhibitor | + | 96.55% |

| OATP1B3 Inhibitor | + | 95.47% |

| CYP3A4 Substrate | - | 69.70% |

| CYP2C9 Substrate | - | 61.47% |

| CYP2D6 Substrate | - | 67.90% |

Data sourced from PlantaeDB. plantaedb.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the mechanisms of reactions involving 2-(1-cyclopenten-1-yl)furan.

For furan and its derivatives, common reactions include electrophilic substitutions and cycloadditions. vulcanchem.comacs.org DFT calculations can be employed to model these reactions. For instance, in an electrophilic substitution, the calculations can determine whether the attack is more favorable at the C2 or C5 position of the furan ring and can elucidate the structure of the intermediate sigma complex. researchgate.net

The study of Diels-Alder reactions involving furan as a diene is another area where computational modeling is highly valuable. acs.orgorcid.org Calculations can predict the stereoselectivity and regioselectivity of the reaction, as well as the activation barriers for the formation of different products. acs.org The nature of the dienophile and the presence of catalysts can significantly influence the reaction outcome, and these effects can be modeled computationally. acs.org For example, density functional theory (DFT) calculations have been used to explore the highly polar transition state of Diels-Alder reactions of furans, which are stabilized by Lewis acid catalysts and polar solvents. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Flexible Structures

The 2-(1-cyclopenten-1-yl)furan molecule possesses a degree of flexibility due to the single bond connecting the furan and cyclopentene (B43876) rings, allowing for rotation. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. arxiv.org By simulating the motion of the atoms at a given temperature, MD can explore the different conformations accessible to the molecule and the frequency of transitions between them. This can be particularly insightful for understanding how the molecule's shape fluctuates in different environments, such as in solution.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: Chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei. researchgate.net Quantum mechanical calculations can predict these parameters with reasonable accuracy. For 2-(1-cyclopenten-1-yl)furan, calculations could predict the ¹H and ¹³C NMR spectra, which would show characteristic signals for the furan and cyclopentenyl protons and carbons. vulcanchem.com Discrepancies between calculated and experimental spectra can often be resolved by considering different conformations of the molecule.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule correspond to the energies of its normal modes of vibration. These can be calculated using quantum chemistry methods. researchgate.net The calculated frequencies can be compared to experimental infrared (IR) and Raman spectra to aid in the assignment of the observed bands to specific vibrational modes. For 2-(1-cyclopenten-1-yl)furan, characteristic vibrational modes would include C-H stretching, C=C stretching of both rings, and the C-O-C stretching of the furan ring. vulcanchem.com

Electronic Spectroscopy (UV-Vis): The absorption of ultraviolet and visible light corresponds to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. aaru.edu.jomdpi.com These models are powerful tools for chemical space exploration and the design of new molecules with desired properties.

For 2-(1-cyclopenten-1-yl)furan, a QSAR/QSPR study would typically involve synthesizing or computationally generating a library of related compounds with variations in the substituents on either the furan or cyclopentene ring. digitaloceanspaces.com A set of molecular descriptors would then be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). digitaloceanspaces.com

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the activity or property of interest. mdpi.comdigitaloceanspaces.com A well-validated QSAR/QSPR model can then be used to predict the activity or property of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for further investigation. For instance, QSAR models have been developed for furan derivatives to predict their anticoccidial activity and corrosion inhibition properties. digitaloceanspaces.comresearchgate.net

Synthesis and Exploration of 2 1 Cyclopenten 1 Yl Furan Derivatives and Analogues

Functionalization of the Furan (B31954) Ring: Substitution Patterns and Their Effects on Reactivity

The furan ring is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can significantly influence the molecule's electronic properties and reactivity. Common methods for furan functionalization include electrophilic substitution, lithiation followed by electrophilic quench, and transition-metal-catalyzed cross-coupling reactions.

The reactivity of the furan nucleus is sensitive to the nature of the substituents. For instance, the presence of an electron-withdrawing group at the 5-position of the furan ring can influence the outcome of certain reactions. clockss.org Palladium-catalyzed methods have proven effective for the synthesis of functionalized furans from 1,3-dicarbonyl compounds, offering a route to derivatives with specific alkyl substitutions. mdpi.com The choice of catalyst, solvent, base, and oxidant are all critical parameters that can be optimized to achieve high yields of the desired furan derivatives. mdpi.com

Research has shown that the introduction of different substituents can be achieved through various synthetic routes. For example, the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, reacting 1,3-dicarbonyl compounds with α-halo ketones, are established methods for creating substituted furans. mdpi.com More contemporary approaches utilize transition-metal catalysis, such as palladium-catalyzed coupling of 1,3-dicarbonyls with aryl and alkyl halides, to introduce specific substitutions onto the furan ring. mdpi.com

Table 1: Examples of Functionalized Furan Derivatives and Synthetic Observations

| Furan Derivative | Synthetic Method | Key Observations | Reference |

|---|---|---|---|

| 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one | Palladium-catalyzed reaction of Cyclohexane-1,3-dione with Allyl bromide | High yield demonstrates the effectiveness of this reactant combination. | mdpi.com |

| 1-(2,5-Dimethylfuran-3-yl)ethanone | Palladium-catalyzed reaction of Pentane-2,4-dione with allyl bromide | Good yield, indicating the pentane-2,4-dione structure is conducive to furan ring formation. | mdpi.com |

| Trisubstituted furans | Oxidative demetalation of acetyldihydrofuran complexes | A novel pathway to β-acylated furans. acs.org | acs.org |

| F-benzo(naphtho)furan | Pd(II)-catalyzed cyclization of fluoroalkenes bearing a benzofuran (B130515) moiety | Good yields achieved for both di- and trifluoroalkene precursors. | oup.com |

Modification of the Cyclopentenyl Moiety: Heteroatom Incorporation and Ring Size Variation

Modifications to the cyclopentenyl portion of the molecule introduce further structural diversity. Strategies in this area include the incorporation of heteroatoms into the five-membered ring and variations in the ring size itself.

The Piancatelli rearrangement is a key transformation that utilizes furyl carbinols to generate cyclopentenone intermediates, which can then be further modified. vulcanchem.com This acid-catalyzed cyclization provides a powerful tool for accessing functionalized cyclopentenyl systems. vulcanchem.com For example, 1-(furan-2-yl)propan-1-ol can be converted to a cyclopentenone intermediate under optimized conditions. vulcanchem.com

The incorporation of heteroatoms can lead to the formation of novel heterocyclic systems. For instance, the synthesis of isoxazoline-2-oxide and furan analogues with a cyclopentane (B165970) framework has been achieved through intramolecular Pd(0) catalyzed cyclization. google.com This approach highlights the potential to create diverse heterocyclic structures with potential biological applications. google.com

Varying the ring size from the native cyclopentenyl can be achieved through different synthetic routes. While direct expansion or contraction of the existing cyclopentenyl ring is less common, the synthesis of analogues with different ring sizes can be accomplished by selecting appropriate starting materials. For instance, the general strategies for synthesizing five-membered rings can be adapted to create six-membered or larger rings by using precursors with longer carbon chains.

Synthesis of Spatially Constrained and Chiral Derivatives

The synthesis of spatially constrained and chiral derivatives of 2-(1-cyclopenten-1-yl)furan is an area of interest for applications in stereoselective synthesis and medicinal chemistry. The introduction of chiral centers can be achieved through various asymmetric synthesis strategies.

One notable approach involves the use of enzymes to achieve desymmetrization. For example, Pseudomonas cepacia lipase (B570770) has been used in the desymmetrization of a meso-diacetate, leading to optically pure compounds without the need for chiral ligands in the subsequent palladium-catalyzed cyclization. google.com This chemoenzymatic strategy provides a novel pathway to optically pure furan analogues. google.com

The synthesis of chiral derivatives has also been explored in the context of developing intermediates for complex natural products. While specific examples directly pertaining to 2-(1-cyclopenten-1-yl)furan are not abundant in the provided results, the general principles of asymmetric synthesis are applicable. For instance, the synthesis of chiral 2(5H)-furanone derivatives has been accomplished via one-pot approaches.

Table 2: Chiral Synthesis Approaches for Furan-Containing Scaffolds

| Chiral Target/Intermediate | Key Synthetic Strategy | Outcome | Reference |

|---|---|---|---|

| Optically pure furan and isoxazoline-2-oxide analogs | Enzymatic desymmetrization of meso-diacetate using Pseudomonas cepacia lipase followed by Pd(0) catalyzed intramolecular cyclization. | High enantiomeric excess (>99% ee) achieved without chiral ligands. | google.com |

| Chiral pyrrolo[1,2-d] google.comCurrent time information in Bangalore, IN.diazepinones | Use of optically pure amino acids in a one-pot procedure involving furan ring-opening and subsequent cyclization. | Synthesis of chiral pyrrolo[1,2-d] google.comCurrent time information in Bangalore, IN.diazepinones was successful. | chim.it |

Investigation of Polycyclic Systems Incorporating the 2-(1-Cyclopenten-1-yl)furan Core

The 2-(1-cyclopenten-1-yl)furan scaffold can serve as a building block for the construction of more complex polycyclic systems. The inherent reactivity of both the furan and cyclopentenyl rings provides opportunities for annulation reactions, where additional rings are fused onto the core structure.

One strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can lead to the formation of fused furan ring systems. nih.gov Deprotonation of these substrates initiates a cyclization, and subsequent acid-catalyzed dehydration and isomerization yield the fused polycyclic furan. nih.gov This method has been shown to tolerate a variety of functionalized acyl groups. nih.gov

Another approach to polycyclic systems is through cycloaddition reactions. The furan ring can participate as a diene in Diels-Alder reactions, although the aromaticity of the furan can sometimes lead to reversibility or competing pathways. However, photochemical methods have also been employed. For example, the irradiation of β-(2-furyl)-o-divinylbenzenes can lead to intramolecular cycloaddition, forming benzobicyclo[3.2.1]octadiene structures. academie-sciences.fr

Furthermore, palladium-catalyzed intramolecular cyclizations have been utilized to synthesize π-extended benzofurans and indoles. oup.com These reactions often proceed through the formation of new carbon-carbon bonds, leading to the construction of additional fused rings. The synthesis of polycyclic aromatic compounds has also been achieved through double Suzuki coupling reactions followed by cyclization steps. acs.org

Applications of 2 1 Cyclopenten 1 Yl Furan in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Natural Products and Bioactive Compounds

The structural motif of 2-(1-cyclopenten-1-yl)furan is a key component in the synthesis of various natural products and bioactive compounds. The furan (B31954) ring itself is a prevalent core in numerous biologically active molecules and serves as a valuable synthon in multi-step organic syntheses. rsc.org

One of the primary applications of furan derivatives, including 2-(1-cyclopenten-1-yl)furan, is in the construction of complex molecular architectures through reactions that transform the furan nucleus. For instance, the oxidation of furans is a well-established strategy for accessing a range of synthetically useful intermediates like hydroxybutenolides, which are precursors to natural products. thieme-connect.com A notable example is the synthesis of (+)-yaoshanenolide B, where a substituted furan is oxidized to a hydroxybutenolide, which then undergoes a Diels-Alder reaction to form the target natural product. thieme-connect.com

Furthermore, the furan ring can be a precursor to cyclopentenones through the Piancatelli rearrangement of furylcarbinols. vulcanchem.comclockss.org This acid-catalyzed transformation is a powerful tool for constructing five-membered rings, which are common structural motifs in natural products. clockss.org The synthesis of natural products such as torreyal, neotorreyol, and dendrolasin (B1239636) highlights the utility of furan-containing intermediates. rsc.org

The cyclopentene (B43876) moiety of 2-(1-cyclopenten-1-yl)furan also plays a crucial role in its synthetic applications. The double bond in the cyclopentene ring can participate in various addition and cycloaddition reactions, allowing for further functionalization and the creation of complex polycyclic systems. The Diels-Alder reaction, a powerful method for forming six-membered rings, is a key transformation for both the furan and cyclopentene rings, providing a reliable route to intricate molecular frameworks found in natural products. wikipedia.org

Potential as a Monomer or Precursor in Polymer Chemistry and Functional Materials Development

The unique chemical structure of 2-(1-cyclopenten-1-yl)furan suggests its potential as a monomer or a precursor in the development of novel polymers and functional materials. The furan ring is a known component in the synthesis of polymers with interesting electronic and optical properties. For instance, polymers based on furan and benzochalcogenodiazole units have been shown to be multicolored at different redox states and possess low band gaps, making them suitable for applications in electrochromic devices. rsc.org

The polymerization of furan-containing monomers can be achieved through various methods, including electrochemical polymerization. rsc.org The resulting polymers can exhibit desirable properties such as high charge-transfer characteristics. The cyclopentene unit in 2-(1-cyclopenten-1-yl)furan introduces an additional site for polymerization or cross-linking, potentially leading to materials with enhanced thermal and mechanical stability.

Moreover, furan derivatives are being explored as building blocks for sustainable polymers. The conversion of biomass-derived furans into value-added chemicals and fuels is an active area of research. rsc.org This focus on renewable resources positions furan-based compounds like 2-(1-cyclopenten-1-yl)furan as attractive candidates for the development of environmentally friendly materials.

| Monomer/Precursor | Polymer Type/Material Application | Key Properties |

| 4,7-di(furan-2-yl)benzo[c] vulcanchem.comrsc.orgchemsrc.comselenadiazole (FSeF) | Multichromic Polymer | Low band gap (1.43 eV), multicolored at different redox states rsc.org |

| 4,7-di(furan-2-yl)benzo[c] vulcanchem.comrsc.orgchemsrc.comthiadiazole (FSF) | Multichromic Polymer | Low band gap (1.61 eV), multicolored at different redox states rsc.org |

| 2,5-furandione, polymer with ethenylbenzene | Pigment dispersing aid | Used in inkjet printing inks compliancecosmos.org |

Exploration in Catalysis, Ligand Design, and Coordination Chemistry

The structural features of 2-(1-cyclopenten-1-yl)furan make it an interesting candidate for applications in catalysis, particularly in ligand design for transition-metal catalysts. The furan ring, with its oxygen heteroatom, can act as a coordinating agent for metal ions. The development of ligands based on furan and cyclopentadienone moieties has led to novel iron catalysts for asymmetric hydrogenation reactions. kuleuven.be

The synthesis of coordination polymers is another area where furan-containing linkers have been utilized. These materials, formed by the self-assembly of metal ions and organic ligands, can exhibit a wide range of structures and properties, with potential applications in gas storage, separation, and catalysis. For example, a two-dimensional Cd(II) coordination polymer has been synthesized using 2,5-furandicarboxylate as a linker. researchgate.net The ability of the furan ring to coordinate to metal centers, combined with the potential for further functionalization of the cyclopentene ring, suggests that 2-(1-cyclopenten-1-yl)furan could serve as a versatile ligand in the construction of novel coordination networks.

Contribution to Novel Reaction Methodologies and Synthetic Strategy Development

The reactivity of the furan and cyclopentene moieties in 2-(1-cyclopenten-1-yl)furan contributes to the development of new synthetic methodologies. The Diels-Alder reaction involving furans is a well-studied but still evolving area of research. wikipedia.orgrsc.org The reactivity and selectivity of this reaction can be influenced by substituents on the furan ring, offering opportunities for controlling the stereochemical outcome of cycloaddition reactions. rsc.org Lewis acid catalysis has been shown to significantly enhance the rate and yield of Diels-Alder reactions with furan derivatives. acs.org

The furan ring can also undergo ring-opening reactions to generate highly functionalized acyclic compounds, which can then be used in subsequent transformations. chim.it For example, the acid-catalyzed rearrangement of 2-furylcarbinols, known as the Piancatelli rearrangement, provides a direct route to functionalized cyclopentenones. clockss.org This reaction has been a cornerstone in the synthesis of various natural products and complex molecules. clockss.org

Furthermore, the development of one-pot syntheses of functionalized furans from readily available starting materials is an active area of research. rsc.orgmdpi.com These methods often involve transition-metal catalysis and allow for the efficient construction of highly substituted furan rings. mdpi.com The unique combination of a furan and a cyclopentene in 2-(1-cyclopenten-1-yl)furan provides a platform for exploring tandem reactions, where multiple transformations occur in a single pot, leading to a rapid increase in molecular complexity.

| Reaction Type | Key Features | Application |

| Diels-Alder Reaction | Forms six-membered rings; reactivity and selectivity can be tuned by substituents and catalysts. wikipedia.orgrsc.orgacs.org | Synthesis of complex polycyclic systems and natural products. wikipedia.org |

| Piancatelli Rearrangement | Acid-catalyzed rearrangement of furylcarbinols to cyclopentenones. vulcanchem.comclockss.org | Construction of five-membered rings found in many natural products. clockss.org |

| Furan Ring Opening | Generates functionalized acyclic intermediates. chim.it | Access to a variety of building blocks for organic synthesis. thieme-connect.com |

| One-Pot Furan Synthesis | Efficient construction of substituted furans from simple precursors, often using transition-metal catalysts. rsc.orgmdpi.com | Rapid assembly of complex furan-containing molecules. mdpi.com |

Natural Occurrence and Biosynthetic Investigations of 2 1 Cyclopenten 1 Yl Furan

Isolation and Characterization from Natural Sources (e.g., Illicium verum)

The compound 2-(1-cyclopenten-1-yl)furan has been identified as a constituent of the essential oil derived from Illicium verum, commonly known as Star Anise. mdpi.com Illicium verum is an evergreen tree that is found almost exclusively in southern China and Vietnam. researchgate.net The fruit of this tree is widely used as a spice in the food industry and holds significance in traditional Chinese medicine. researchgate.net

The essential oil of Illicium verum is characterized by a complex chemical composition, with the major component being trans-anethole, which imparts a licorice-like sweet odor. mdpi.com In addition to trans-anethole, various other compounds have been detected in the essential oil, including p-anisaldehyde, isobornyl thiocyanoacetate, trans-chalcone, and 2-(1-cyclopenten-1-yl)furan. mdpi.com The identification of these compounds is typically achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). najah.edu

While 2-(1-cyclopenten-1-yl)furan is a recognized component, it is generally present in smaller quantities compared to the principal constituents of the essential oil. mdpi.comnajah.edu The chemical properties of 2-(1-cyclopenten-1-yl)furan are summarized in the table below.

Table 1: Chemical Properties of Furan (B31954), 2-(1-cyclopenten-1-yl)-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.17 g/mol |

| IUPAC Name | 2-(cyclopenten-1-yl)furan |

| CAS Number | 115754-78-4 |

| Appearance | Not specified in literature |

Data sourced from plantaedb.comcymitquimica.com

Proposed Biosynthetic Pathways and Enzymatic Mechanisms

The precise biosynthetic pathway and the specific enzymes involved in the formation of 2-(1-cyclopenten-1-yl)furan in Illicium verum have not been definitively elucidated in the available scientific literature. However, based on established chemical syntheses, a plausible pathway can be proposed. The formation of cyclopentenone structures from furan precursors is a known chemical transformation, notably through the Piancatelli rearrangement. acs.org

This acid-catalyzed rearrangement involves the conversion of a furfuryl alcohol derivative into a 4-hydroxycyclopentenone. It is conceivable that a similar enzymatic mechanism exists in nature. The biosynthesis could potentially proceed through the following hypothetical steps:

Formation of a Furan Precursor: The pathway would likely start from a simple furan derivative, which are known to be synthesized in plants and fungi. mdpi.com

Derivatization at the 2-position: An enzymatic reaction could attach a five-carbon side chain to the furan ring at the second position, leading to a precursor molecule.

Cyclization and Rearrangement: An enzyme-catalyzed intramolecular cyclization and rearrangement, analogous to the Piancatelli rearrangement, could then form the cyclopentenyl ring. This step would likely involve the opening of the furan ring followed by the formation of the new carbon-carbon bond to create the five-membered ring.

It is important to emphasize that this proposed pathway is speculative and requires experimental validation through isotopic labeling studies and the identification and characterization of the involved enzymes from Illicium verum.

Ecological Significance and Distribution in Biological Systems

The specific ecological role of 2-(1-cyclopenten-1-yl)furan is not well-documented. However, the presence of this and other volatile organic compounds in the essential oil of Illicium verum suggests a role in the plant's defense mechanisms and interactions with its environment. Essential oils in plants often function as antimicrobial and insecticidal agents, protecting the plant from pathogens and herbivores. researchgate.netnajah.edu

The pungent aroma of Illicium verum, to which 2-(1-cyclopenten-1-yl)furan contributes, may act as a deterrent to certain insects or attract pollinators. Furthermore, furan derivatives in general are known to be produced by a variety of organisms, including fungi and marine sponges, and can exhibit a range of biological activities. mdpi.com The production of such compounds by endophytic fungi, which live within plant tissues, has also been reported, suggesting a potential symbiotic relationship where the fungus produces protective compounds for the host plant. nih.gov

The distribution of 2-(1-cyclopenten-1-yl)furan appears to be limited, with its most notable occurrence being in Illicium verum. Further research is needed to explore its presence in other plant species and biological systems to fully understand its distribution and ecological importance.

Conclusion and Future Research Directions in 2 1 Cyclopenten 1 Yl Furan Chemistry

Synthesis and Reactivity: Remaining Challenges and Emerging Methodologies

The synthesis of substituted furans continues to be a focal point in organic chemistry, with classical methods like the Paal-Knorr and Feist-Benary syntheses providing foundational routes. researchgate.netrsc.org However, the regioselective synthesis of multi-substituted furans, including derivatives of 2-(1-cyclopenten-1-yl)furan, from readily available starting materials remains a challenge. researchgate.net

Remaining Challenges:

Stereocontrol: The development of stereoselective methods for the synthesis of chiral derivatives of 2-(1-cyclopenten-1-yl)furan is an ongoing challenge. This is particularly relevant for applications in natural product synthesis and medicinal chemistry where specific stereoisomers are often required.

Substrate Scope: The expansion of substrate scope for existing and new synthetic methodologies is crucial. Many current methods are limited by the types of substituents that can be tolerated on both the furan (B31954) and cyclopentenyl rings.

Emerging Methodologies:

Transition Metal Catalysis: Transition metal-catalyzed reactions, including those utilizing palladium, gold, and copper, are emerging as powerful tools for the construction of functionalized furans. researchgate.netmdpi.comacs.org These methods offer the potential for high efficiency and regioselectivity. For instance, palladium-catalyzed C-H activation and alkene insertion present a promising strategy. mdpi.com

One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions are gaining traction for their ability to construct complex furan derivatives in a single step from simple precursors. rsc.orgresearchgate.net These approaches are atom-economical and can streamline the synthesis of libraries of compounds for screening purposes.

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical force, offers a green and efficient alternative to traditional solvent-based methods. acs.org Its application to the synthesis of 2-(1-cyclopenten-1-yl)furan and its analogues could provide access to novel reactivity and products.

Computational and Spectroscopic Advances for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms and structural properties of 2-(1-cyclopenten-1-yl)furan is essential for the rational design of new synthetic methods and applications.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool for elucidating reaction pathways and predicting the reactivity of furan derivatives. researchgate.netacs.org Such studies can provide insights into transition state geometries, activation energies, and the influence of substituents on reaction outcomes. For instance, DFT has been used to explore the highly polar transition states in Diels-Alder reactions of furans. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of 2-(1-cyclopenten-1-yl)furan and its interactions with other molecules, such as enzymes or receptors, in a dynamic environment.

Spectroscopic Techniques: